CPU0213

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

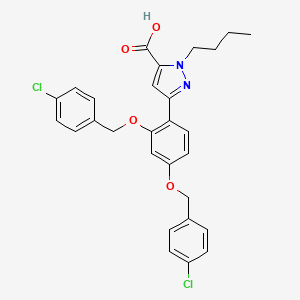

CPU0213 is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole core substituted with a carboxylic acid group and two chlorophenylmethoxy groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of CPU0213 typically involves multi-step organic reactions. One common approach is the condensation of 2,4-bis[(4-chlorophenyl)methoxy]benzaldehyde with a suitable pyrazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.

Analyse Des Réactions Chimiques

Molecular Mechanisms of CPU0213

This compound exerts its effects through Nox4-dependent superoxide (O₂⁻) production and endothelin receptor antagonism. In high-glucose environments, this compound inhibits the upregulation of endothelin A (ET-A) and endothelin B (ET-B) receptors , reducing oxidative stress and apoptosis in HK-2 cells (human renal tubular epithelial cells) .

Apoptosis Modulation

-

Bax/Bcl-2 Protein Regulation : High glucose increases pro-apoptotic Bax and decreases anti-apoptotic Bcl-2 expression. This compound reverses this imbalance, reducing apoptosis .

-

Annexin V-FITC Binding : this compound suppresses high-glucose-induced apoptosis, as evidenced by reduced Annexin V-FITC staining .

Oxidative Stress Inhibition

-

Superoxide Production : this compound attenuates high-glucose-induced O₂⁻ generation via Nox4 inhibition . Apocynin (a Nox inhibitor) mimics this effect, confirming the role of Nox4-mediated oxidative stress .

-

Redox Signaling : O₂⁻ production is central to apoptosis in HK-2 cells under diabetic conditions, and this compound disrupts this pathway .

Endothelin Receptor Interactions

| Parameter | High Glucose (Control) | +this compound (10⁻⁵ M) |

|---|---|---|

| ET-A Receptor Expression | ↑ | ↓ |

| ET-B Receptor Expression | ↑ | ↓ |

| Nox4 Protein Levels | ↑ | ↓ |

| O₂⁻ Production | ↑ | ↓ |

Protein Expression Dynamics

Therapeutic Implications

This compound’s dual action—endothelin receptor antagonism and Nox4 inhibition —positions it as a candidate for mitigating diabetic nephropathy. Its ability to suppress oxidative stress and apoptosis highlights its potential in preserving renal function .

Applications De Recherche Scientifique

Diabetic Nephropathy

Case Study: Renal Protection in Diabetic Models

- Objective : To evaluate the protective effects of CPU0213 on renal tubular cells under high glucose conditions.

- Findings : Research demonstrated that this compound significantly reduced apoptosis in human renal tubular epithelial cells (HK-2) exposed to high glucose levels. The treatment reversed the expression of pro-apoptotic protein Bax and increased anti-apoptotic protein Bcl-2, indicating a protective mechanism against oxidative stress-induced cell death .

| Parameter | Control (High Glucose) | This compound Treatment |

|---|---|---|

| Bax Protein Expression | Increased | Decreased |

| Bcl-2 Protein Expression | Decreased | Increased |

| Apoptosis Rate (Annexin V) | High | Significantly Low |

Cardiovascular Health

Case Study: Improvement of Cardiac Function

- Objective : To assess the impact of this compound on cardiac function in models of ischemia/reperfusion injury.

- Findings : In a rat model, this compound treatment resulted in improved hemodynamics and reduced myocardial damage as indicated by lower levels of creatine kinase (CK) and lactate dehydrogenase (LDH) post-injury. The compound also enhanced phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), which are crucial for cardioprotection .

| Parameter | Vehicle Group | This compound Group |

|---|---|---|

| CK Activity (U/mg protein) | 752.7 ± 71.0 | 505.9 ± 53.0 |

| LDH Activity (U/mg protein) | Increased | Decreased |

| Akt Phosphorylation | Low | Significantly Higher |

Inflammation and Oxidative Stress

Case Study: Inhibition of Neutrophil Infiltration

- Objective : To explore the anti-inflammatory effects of this compound in models of septic shock.

- Findings : The compound significantly reduced myeloperoxidase (MPO) activity, indicating decreased neutrophil infiltration and inflammation in treated subjects compared to controls . This suggests that this compound may have therapeutic potential in managing inflammatory conditions.

Mécanisme D'action

The mechanism of action of CPU0213 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde: A precursor in the synthesis of the target compound.

4-Chlorophenylpyrazole: Shares the pyrazole core structure.

Butylpyrazolecarboxylic acid: Similar functional groups but different substitution pattern.

Uniqueness

CPU0213 is unique due to its specific substitution pattern and the presence of both chlorophenylmethoxy and butylpyrazolecarboxylic acid moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Propriétés

Numéro CAS |

821780-32-9 |

|---|---|

Formule moléculaire |

C28H26Cl2N2O4 |

Poids moléculaire |

525.4 g/mol |

Nom IUPAC |

5-[2,4-bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C28H26Cl2N2O4/c1-2-3-14-32-26(28(33)34)16-25(31-32)24-13-12-23(35-17-19-4-8-21(29)9-5-19)15-27(24)36-18-20-6-10-22(30)11-7-20/h4-13,15-16H,2-3,14,17-18H2,1H3,(H,33,34) |

Clé InChI |

GUXZTURICDZRGO-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=CC(=N1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O |

SMILES canonique |

CCCCN1C(=CC(=N1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O |

Synonymes |

5-[3,5-Bis-(4-chloro-benzyloxy)-phenyl]-2-butyl-2H-pyrazole-3-carboxylic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.